molecular formula C4H6N2O B1608590 3-Cyanopropionamide CAS No. 61892-68-0

3-Cyanopropionamide

Cat. No. B1608590
CAS RN: 61892-68-0
M. Wt: 98.1 g/mol
InChI Key: YKAWOJYVXDCFDP-UHFFFAOYSA-N
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Description

3-Cyanopropionamide, also known as Propanamide,3-cyano-;Propionamide,3-cyano-;3-Cyanopropanamide;3-Cyanopropionamide , is a chemical compound with the molecular formula C4H6N2O . It is used in various fields of research and industry.


Synthesis Analysis

3-Cyanopropionamide can be synthesized through various methods, including the reaction of cyanide with acrylamide . The reaction results in the formation of the compound through cyclization of the intermediate product .


Molecular Structure Analysis

The molecular structure of 3-Cyanopropionamide is represented by the formula C4H6N2O . It has a molecular weight of 98.1 .

Scientific Research Applications

Modulators of Multidrug Resistance

3-Cyanopropionamides, specifically 3a and 3b, have been synthesized and tested for their ability to decrease resistance to vincristine in a multidrug-resistant subline of murine leukemic lymphoblasts. Compounds like amides 4a, 4c, and lactam 5a demonstrated activity in reducing vincristine resistance, indicating potential as modulators of multidrug resistance (Ros et al., 2000).

Biosynthesis of 3-Hydroxypropionic Acid (3-HP)

Research has focused on the biosynthesis of 3-hydroxypropionic acid (3-HP), an important platform chemical, using cyanobacteria. In one study, the biosynthetic pathway of 3-HP was constructed in cyanobacterium Synechocystis sp. PCC 6803, leading to a production of 837.18 mg L⁻¹ 3-HP directly from CO2 (Wang et al., 2016). Another study conducted a proteomic and metabolomic analysis to understand cellular responses to internally synthesized 3-HP in Synechocystis, revealing enhanced aspects of cell metabolism for efficient 3-HP production (Wang et al., 2016).

Precursor in Acrylamide Formation

3-Aminopropionamide (3-APA) has been identified as a precursor in acrylamide formation, particularly in potatoes. Its formation during storage or after crushing of potatoes and its effectiveness in generating more acrylamide than asparagine in heating processes was studied, highlighting its role in food chemistry (Granvogl et al., 2004).

Melanocortin-4 Receptor Ligands

3-Cyanopropionamides have been used in the design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives, which act as melanocortin-4 receptor ligands. The research in this area aims to understand the effect of cyclizations on receptor affinity (Tran et al., 2008).

3-HP as a Precursor to Commodity Chemicals

The malonyl-CoA pathway is being explored as a route for 3-hydroxypropionate (3HP) biosynthesis, a precursor to chemicals like acrylate and acrylamide. This pathway is notable for its broad feedstock spectrum and redox neutrality. Significant progress in this area has shown the potential for commercial manufacturing of 3HP and its derivatives (Liu et al., 2017).

Photosynthetic 3-HP Production from CO2

Cyanobacteria like Synechococcus elongatus PCC 7942 have been engineered to convert CO2 into 3-HP via pathways like malonyl-CoA and β-alanine dependent pathways. This approach highlights the potential of using cyanobacteria for the sustainable production of valuable chemicals from CO2 (Lan et al., 2015).

Gene Expression Control in Microbial Production

Studies have characterized 3-HP-inducible systems in microorganisms like Pseudomonas putida, demonstrating their potential in synthetic biology and biotechnology applications. These systems can be used for orthogonal gene expression control in organisms like Escherichia coli and Cupriavidus necator (Hanko et al., 2017).

properties

IUPAC Name

3-cyanopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-3-1-2-4(6)7/h1-2H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAWOJYVXDCFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210904
Record name 3-Cyanopropionamide
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanopropionamide

CAS RN

61892-68-0
Record name 3-Cyanopropionamide
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Record name 3-Cyanopropionamide
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Record name 3-Cyanopropionamide
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Record name 3-cyanopropionamide
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Synthesis routes and methods

Procedure details

Preferably, the hydrogenation reaction is carried out in liquid phase with water being the liquid medium. The mol ratio of water to succinic reactant preferably is between 1:1 and 400:1, more preferably between 2:1 and 50:1 in the hydrogenation step reaction zone. Similar to the situation with ammonia, water may be added separately to the reaction zone if desired and also the amount of water in the reaction zone will be increased by the conversion of the succinic reactant to 2-pyrrolidone. In the case of conversion of succinic acid to 2-pyrrolidone, 3 mols of water are generated, and in the conversion of beta-cyanopropionic acid to 2-pyrrolidone, 1 mol of water will be formed, while in the conversion of beta-cyanopropionamide to 2-pyrrolidone, one mol of ammonia will be formed, but no water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
KL Breno, MD Pluth, DR Tyler - Organometallics, 2003 - ACS Publications
… c The rate constant for the hydration of 3-cyanopropionamide (line 21), k 7 , is 6.00 M - 1 h - 1 . d The rate constant for the hydration of 3-cyanopropionamide (line 22), k 7 , is 2.80 M - 1 h …
Number of citations: 158 pubs.acs.org
PM Angus, WG Jackson - Inorganica chimica acta, 2003 - Elsevier
… in which the ligand (2-cyanoacetamide and 3-cyanopropionamide) was bonded to the metal ion … 2-cyanoacetamide and 3-cyanopropionamide complexes underwent an intramolecular …
Number of citations: 7 www.sciencedirect.com
Z Cheng, W Cui, Z Liu, L Zhou, M Wang… - Catalysis Science & …, 2016 - pubs.rsc.org
… , ω-cyanocarboxamides and their corresponding α,ω-diamides from α,ω-dinitriles, such as 5-cyanovaleramide (5-CVAM) from adiponitrile (ADN) and 3-cyanopropionamide from …
Number of citations: 16 pubs.rsc.org
I Watanabe, Y Satoh, K Enomoto - Agricultural and biological …, 1987 - academic.oup.com
Acrylonitrile-hydrating activity was found in various bacteria belonging to the genera Arthrobacter, Corynebacterium, Microbacterium, Nocardia, Pseudomonas and Rhodococcus. A …
Number of citations: 101 academic.oup.com
SC Bell, PHL Wei - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… In the reaction of l-(3chloropropionamido)-9-fluorenone (XXI) with potassium cyanide, however, the intermediate 3-cyanopropionamide (XXII) was isolated. Further treatment with dilute …
Number of citations: 7 onlinelibrary.wiley.com
EN Zil'berman - Russian Chemical Reviews, 1984 - iopscience.iop.org
… solutions results in the initial formation of 3-cyanopropionamide, which then combines with a … Thus the effective rate constants (at 60 C) for the hydration of 3-cyanopropionamide, 3-…
Number of citations: 35 iopscience.iop.org
AJ Gordon, RLE Ehrenkaufer - The Journal of Organic Chemistry, 1971 - ACS Publications
Diacid chlorides react withlithium nitride (LisN) under extremely mild conditions (in 1, 2-dimethoxyethane at 0). Phthaloyl chloride gives up to 70% phthalimide, 5% phthalic anhydride, …
Number of citations: 14 pubs.acs.org
A Kleemann, W Leuchtenberger… - … Edition in English, 1980 - Wiley Online Library
… on the synthesis of derivatives of natural and unnatural amino acidd21, we have now discovered a facile, productive synthesis of (3): Selective hydrogenation of 3-cyanopropionamide (2…
Number of citations: 7 onlinelibrary.wiley.com
T Hisano - Organic Preparations and Procedures International, 1973 - Taylor & Francis
… directly by the reaction of anthranilic acid and 3-cyanopropionamide (30) were unsuccessful and the product obtained being instead 2,2'ethylenedi-4-quinazolone (32). …
Number of citations: 25 www.tandfonline.com
MG Fatica - 1981 - search.proquest.com
Perdeuterioacrylonitrile can be prepared conveniently from succinonitrile in a two-step process. Succinonitrile is exchanged with D (, 2) O to obtain perdeuteriosuccinonitrile, which is …
Number of citations: 2 search.proquest.com

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